2-Hydroxy-4-methyl-6-oxo-1-pentyl-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-pentyl- is a complex organic compound with a unique structure that includes a pyridine ring, a nitrile group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-pentyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-pentyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-pentyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
- 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-propyl-3-Pyridinecarbonitrile
- 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-5-(4-methoxy-2-nitrophenyl)azo-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-
Comparison: Compared to similar compounds, 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-pentyl- exhibits unique properties due to its specific functional groups and molecular structure
Properties
CAS No. |
256430-01-0 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-6-oxo-1-pentylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H16N2O2/c1-3-4-5-6-14-11(15)7-9(2)10(8-13)12(14)16/h7,16H,3-6H2,1-2H3 |
InChI Key |
OITMSNLKKNSKND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C=C(C(=C1O)C#N)C |
Origin of Product |
United States |
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